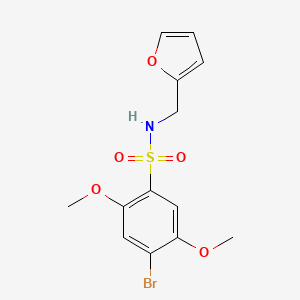

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide

Description

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide (CAS: 409357-68-2) is a sulfonamide derivative featuring a brominated benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonamide moiety linked to a 2-furylmethyl group. Its molecular formula is C₁₃H₁₄BrNO₅S, with a molar mass of 376.22 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are often explored for their biological activities, including enzyme inhibition and receptor modulation.

Propriétés

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h3-7,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXESFHFZUNBYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

Furylmethylation: The attachment of a furylmethyl group to the nitrogen atom.

Dimethoxylation: The addition of methoxy groups to the benzene ring.

Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the furylmethyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and furylmethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Based Differentiation

The compound’s structural analogs differ primarily in the substituents attached to the sulfonamide nitrogen or the benzene ring. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison

Key Observations :

- The benzamide derivative in replaces the sulfonamide with a benzamide core and incorporates fluorine atoms, likely altering electronic properties and metabolic stability.

- The pyridine-based analog in includes a chlorine atom and an acetylpiperazine group, expanding hydrogen-bonding capacity and steric bulk.

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectrometry Data

Analysis :

- The absence of reported NMR data for the target compound complicates direct comparison. However, the 2-furylmethyl group is expected to exhibit distinct shifts in the 100–160 ppm range for aromatic carbons, contrasting with the cyclopentyl group’s aliphatic signals (20–50 ppm) .

- The acetylpiperazine-containing compound in shows a high-resolution mass spectrometry (HRMS) match within 0.0005 Da, underscoring synthetic precision.

Activité Biologique

4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfanilide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of pharmaceuticals known for their diverse therapeutic applications, particularly in the modulation of hormonal receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide can be represented as follows:

Sulfanilide derivatives like 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide primarily exert their biological effects through the modulation of specific receptors. Notably, these compounds have been shown to antagonize vasopressin and oxytocin receptors, which play critical roles in various physiological processes including blood pressure regulation and fluid balance .

Antagonistic Activity

Research indicates that this compound exhibits significant antagonistic activity against vasopressin and oxytocin receptors. This property is particularly relevant in the context of treating conditions such as hypertension and heart failure, where modulation of these receptors can lead to therapeutic benefits .

Case Studies

- Hypertension Treatment : In a study involving hypertensive animal models, administration of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide resulted in a marked decrease in blood pressure. The study highlighted the compound's effectiveness in blocking vasopressin-mediated vasoconstriction .

- Reproductive Health : Another case study focused on the compound's role in reproductive health, specifically its effects on dysmenorrhea and preterm labor. The results suggested that the compound could potentially modulate uterine contractions through its action on oxytocin receptors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.